REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[S:11][C:10]=1[C:18]([O:20][CH2:21][CH:22]=[CH2:23])=[O:19])(OC(C)(C)C)=O.O1CCOCC1>Cl>[NH2:8][C:9]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[S:11][C:10]=1[C:18]([O:20][CH2:21][CH:22]=[CH2:23])=[O:19]
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temp. for 5 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
diluted with CHCl, (5 mL)
|
Type
|
WASH
|
Details
|
washed with a 1N HCl solution (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
a saturated NaCl solution (5 mL), dried Na2SO4), and concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a plug of SiO2 with the aid of a 10% EtOAc/CH2Cl2 solution
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1)C(C)(C)C)C(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.088 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |